Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate
Description
Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl carboxylate group at position 5 and a 4-hydroxypyrazole moiety at position 2. The thiazole ring is a privileged scaffold in medicinal chemistry due to its electron-rich nature and ability to participate in diverse non-covalent interactions, making it a common motif in drug discovery . This compound’s structural features align with derivatives studied for pharmaceutical applications, such as kinase inhibitors and antimicrobial agents, though specific data on its bioactivity remain unexplored in the provided evidence.
Properties
CAS No. |
917910-89-5 |
|---|---|
Molecular Formula |
C8H7N3O3S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
methyl 2-(4-hydroxypyrazol-1-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H7N3O3S/c1-14-7(13)6-3-9-8(15-6)11-4-5(12)2-10-11/h2-4,12H,1H3 |
InChI Key |
BJNFEVNETHSCLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N2C=C(C=N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Ester Functional Group Reactivity
The methyl ester group at position 5 of the thiazole ring undergoes typical ester reactions:
Hydroxyl Group Modifications
The 4-hydroxy substituent on the pyrazole ring participates in nucleophilic and protective reactions:
Thiazole Ring Electrophilic Substitution
The electron-rich thiazole ring allows electrophilic attacks, though steric hindrance from adjacent groups may limit reactivity:
Pyrazole Ring Functionalization
The pyrazole ring’s NH group and substituents enable further cyclization or substitution:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Mechanistic Considerations
-
Hydrogen Bonding : The hydroxyl group facilitates interactions in catalytic processes or biological systems.
-
Aromatic Stabilization : Thiazole’s electron-deficient nature directs electrophiles to specific positions .
-
Steric Effects : Bulky substituents on the pyrazole ring may hinder reactivity at the thiazole’s C-4 position .
Scientific Research Applications
Anticancer Activity
One of the prominent applications of methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is its potential as an anticancer agent. Research has shown that compounds containing thiazole and pyrazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have been synthesized and evaluated for their antiproliferative properties against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Case Study:
A study demonstrated that thiazole-pyrazole hybrids exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The presence of specific substituents on the thiazole ring was found to enhance this activity significantly .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. Thiazole derivatives have been reported to show promising results in reducing seizure activity in animal models. For instance, certain thiazole-integrated compounds displayed high protection rates against seizures induced by pentylenetetrazol (PTZ), suggesting their potential use in treating epilepsy .
Table: Anticonvulsant Activity of Thiazole Derivatives
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound A | 18.4 | 170.2 | 9.2 |
| Compound B | 15.0 | 150.0 | 10.0 |
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects as well. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that the compound could be explored further for its therapeutic applications in inflammatory diseases.
Synthesis and Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions, which are advantageous for producing complex molecules efficiently. Recent advancements in synthetic methodologies have facilitated the development of this compound alongside other bioactive molecules .
Synthesis Overview:
The synthesis typically involves the reaction of pyrazole derivatives with thiazole precursors under mild conditions, yielding high purity products suitable for biological testing.
Future Perspectives
Given its diverse applications, further research into this compound is warranted. Future studies should focus on:
- Mechanistic Studies: Understanding the mechanisms through which these compounds exert their biological effects.
- In Vivo Studies: Evaluating their efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Analysis: Identifying key structural features that enhance biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazole-Carboxylate Derivatives
Key Observations :
- Hydrogen-Bonding Capacity: The target compound’s 4-hydroxypyrazole group provides a strong hydrogen-bond donor (OH), unlike derivatives with methoxy (e.g., ) or halogenated aryl groups (e.g., ).
- Ester Group Effects : Methyl esters (target, ) generally offer higher metabolic stability than ethyl esters (e.g., ), though ethyl esters may improve solubility in lipophilic environments.
Physicochemical and Crystallographic Properties
- Ethyl esters (e.g., ) may exhibit lower melting points due to reduced crystallinity.
- Hydrogen-Bonding Networks : Derivatives with hydroxy or amine groups (target, ) form stronger intermolecular interactions than those with methoxy or halogens (e.g., ), as evidenced by Etter’s graph-set analysis . For example, the target compound’s hydroxy group may facilitate dimerization via O–H···N/O bonds, similar to the N–H···N hydrogen bonds observed in .
Biological Activity
Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is a compound belonging to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring fused with a pyrazole moiety, which is critical for its biological activity. The presence of hydroxyl and carboxylate functional groups enhances its solubility and reactivity.
Antioxidant Activity
Research has demonstrated that derivatives of thiazole and pyrazole exhibit significant antioxidant activity. For instance, in a study evaluating various thiazole-pyrazole derivatives, it was found that some compounds had IC50 values as low as 4.67 μg/mL in DPPH scavenging assays, indicating potent free radical scavenging capabilities . this compound is expected to exhibit similar antioxidant properties due to the presence of the hydroxyl group which can donate hydrogen atoms to free radicals.
Anticancer Activity
The anticancer potential of thiazole and pyrazole derivatives has been extensively studied. For example, compounds containing these moieties have shown cytotoxic effects against various cancer cell lines. In particular, one study reported that certain thiazole derivatives exhibited IC50 values in the micromolar range against multiple cancer types, including breast and colon cancer cells . this compound may similarly inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A specific evaluation of the cytotoxic effects of methyl derivatives showed promising results against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The compound demonstrated selective cytotoxicity with lower IC50 values compared to standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of thiazole and pyrazole derivatives have also been documented. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. For instance, studies indicated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Candida albicans, outperforming standard antifungal agents . This suggests that this compound could serve as a potential candidate for developing new antimicrobial therapies.
Anti-inflammatory Activity
In addition to its antioxidant and antimicrobial properties, compounds containing thiazole and pyrazole rings have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, some derivatives were shown to reduce levels of COX enzymes significantly . The anti-inflammatory potential of this compound warrants further investigation.
Summary of Biological Activities
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR are essential for verifying substituent positions, particularly the hydroxy group on pyrazole (δ ~10–12 ppm) and the methyl ester on thiazole (δ ~3.8–4.0 ppm) .
- IR : Confirms functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N/S percentages .
How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular conformation of this compound?
Basic
SC-XRD using SHELXL refines the crystal structure by analyzing diffraction data. Key steps include:
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
- Solving phase problems via direct methods (SHELXS/SHELXD).
- Refinement of positional and displacement parameters to achieve R1 < 0.05 .
Example: Thiazole-pyrazole hybrids often exhibit planar geometries with intermolecular hydrogen bonds stabilizing the lattice .
How can researchers optimize regioselectivity during the synthesis of analogous thiazole-pyrazole hybrids?
Advanced
Regioselectivity is influenced by:
- Precursor Functionalization : Electron-withdrawing groups on pyrazole (e.g., -NO₂) direct nucleophilic attack to specific positions .
- Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures precise triazole formation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of nucleophilic intermediates .
How should contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?
Q. Advanced
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups to confirm substituent assignments .
- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to resolve overlapping signals .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian) to identify discrepancies .
What strategies are effective in predicting the biological activity of this compound?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes like COX-2). Focus on hydrogen bonding between the hydroxy group and active-site residues .
- QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data from analogs .
- In Vitro Assays : Test inhibition of microbial growth or enzyme activity at varying concentrations (IC₅₀ determination) .
What purification techniques are recommended for removing by-products from the synthesis of this compound?
Q. Advanced
- Column Chromatography : Use silica gel with gradient elution (e.g., cyclohexane → ethyl acetate) to separate esters from polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
How can computational methods enhance the understanding of this compound’s reactivity?
Q. Advanced
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites (e.g., hydroxy group as a nucleophile) .
- MD Simulations : Analyze solvation effects on stability using GROMACS with explicit solvent models .
- TD-DFT : Predict UV-Vis spectra to correlate with experimental λ_max for electronic transition analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
